molecular formula C11H13NO3 B8603238 ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate

ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate

Cat. No.: B8603238
M. Wt: 207.23 g/mol
InChI Key: QWTTXAXVIQWQMX-UHFFFAOYSA-N
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Description

ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-12-8-4-3-5-9(13)10(7)8/h6,12H,2-5H2,1H3

InChI Key

QWTTXAXVIQWQMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (28.2 g, 157 mmol) in ethyl alcohol (500 mL) under nitrogen at ambient temperature was added acetyl chloride(56 mL, 783 mmol) dropwise. After stirring 1 h, the solution was then heated at reflux for 1 h. The solution was cooled and concentrated in vacuo. The residue was taken up into dichloromethane, washed with aqueous sodium bicarbonate, washed quickly with 1N sodium hydroxide, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate as an oil. A mixture of this ester (24.46 g, 117 mmol) and ammonium acetate (15.85 g, 206 mmol) in N,N-dimethylformamide (225 mL) was heated at 100° C. under Nitrogen for 1.25 h. The mixture was cooled, poured into ice water, and extracted two times with dichloromethane. The combined organic extracts were washed with water, dried over magnesium sulfate, filtered, concentrated in vacuo, and the residue triturated with ether to give ethyl 4-oxo-4,5,6,7-tetrahydroindole-3-carboxylate. A mixture of this ester (11.31 g, 55 mmol) in 5N sodium hydroxide (200 mL) and ethanol (20 mL) was heated at reflux for 1h. After cooling in an ice bath, the mixture was acidified with concentrated hydrochloric acid, the precipitate filtered, rinsed with ice water, and dried in vacuo to afford 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid. m.p. 269°-270° C.
Name
Quantity
24.46 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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